Lercanidipine hydrochloride is a white, crystalline powder. [] It is classified as a dihydropyridine calcium channel blocker. [, , , ] Lercanidipine hydrochloride is primarily utilized in scientific research for its role in inhibiting calcium influx into vascular smooth muscle cells. This specific action makes it a valuable tool for studying various cardiovascular processes, particularly those related to hypertension and angina.
Lercanidipine hydrochloride, with the chemical formula , is derived from the dihydropyridine class of compounds. It is synthesized through various chemical processes that typically involve multiple steps of esterification and cyclization, leading to its final hydrochloride form. This compound is classified under antihypertensive agents and is often prescribed in clinical settings for managing high blood pressure.
The synthesis of lercanidipine hydrochloride involves several key steps:
Alternative methods have also been developed, including processes that yield amorphous forms of lercanidipine hydrochloride, which may improve solubility and bioavailability .
Lercanidipine hydrochloride features a complex molecular structure characterized by a dihydropyridine ring system. The molecular weight is approximately 462.02 g/mol. The compound's structural formula can be represented as follows:
The structural configuration includes multiple functional groups such as esters and amines, contributing to its pharmacological activity.
The primary chemical reactions involved in synthesizing lercanidipine hydrochloride include:
The reactions are typically conducted under controlled temperatures and conditions to optimize yield and purity .
Lercanidipine hydrochloride acts primarily as a calcium channel blocker. Its mechanism involves:
Lercanidipine hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Lercanidipine hydrochloride is primarily used in clinical settings for:
Lercanidipine hydrochloride, a third-generation dihydropyridine calcium channel blocker (DHP-CCB), was patented in 1984 and first approved for medical use in 1997 [1] [9]. Unlike earlier DHPs (e.g., nifedipine), its development prioritized high lipophilicity and slow onset of action to minimize reflex tachycardia and peripheral edema [2] [8]. Chemically designated as (RS)-2[(3,3-Diphenylpropyl)(methyl)amino]-1,1-dimethylethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride, it exists as a racemic mixture with the S-enantiomer exhibiting greater potency [1] [5]. The FDA has not approved lercanidipine, restricting its use primarily to Europe, Asia, and Australia under trade names like Zanidip and Leridip [1] [9].
Key Milestones in Development:
Table 1: Generational Classification of DHP-CCBs
Generation | Examples | Key Advancements | |
---|---|---|---|
First | Nifedipine (immediate-release) | Rapid vasodilation; high side-effect incidence | |
Second | Felodipine, Nifedipine GITS | Extended-release formulations | |
Third | Lercanidipine, Amlodipine | High lipophilicity; prolonged membrane retention | |
Fourth | Cilnidipine | Dual L/N-type channel blockade | [3] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7